molecular formula C3HF6NO B3048339 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime CAS No. 1645-76-7

1,1,1,3,3,3-Hexafluoropropan-2-one, oxime

Cat. No. B3048339
CAS RN: 1645-76-7
M. Wt: 181.04 g/mol
InChI Key: YVQTYCGUGOVSCD-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .


Molecular Structure Analysis

The molecular formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is C3H2F6O . The SMILES string is OC(C(F)(F)F)C(F)(F)F .


Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .


Physical And Chemical Properties Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol has a boiling point of 59 °C, a melting point of -4 °C, and a density of 1.596 g/mL at 25 °C .

Scientific Research Applications

Oxime Reactivity and Applications

Oximes have been extensively studied for their potential to counteract intoxications with organophosphates (OP), specifically through enhancing the antidotal effects of atropine. However, the capability of these compounds to penetrate the blood-brain barrier (BBB) and effectively reactivate phosphorylated or phosphonylated acetylcholinesterase (AChE) in the brain remains a contentious issue. Research indicates that oximes exhibit weak penetration of biological barriers, with minimal brain AChE reactivation. Despite this, oximes provide partial cerebral protection without significantly impacting the antagonism of OP-induced seizures, suggesting their therapeutic effects may result from synergistic actions beyond brain AChE reactivation (Voicu et al., 2010). Designing oxime structures for enhanced BBB penetration has been explored, yet often leads to neurotoxic effects, indicating a delicate balance between hydrophobic characteristics and safety (Norrrahim et al., 2020).

Fluorinated Compounds and Environmental Safety

The environmental and toxicological profiles of per- and polyfluoroalkyl substances (PFASs), including novel fluorinated alternatives, have been under scrutiny. Studies highlight the dominant presence of certain fluorinated pollutants in the environment and their systemic multiple organ toxicities. These findings underscore the need for further toxicological assessments to evaluate the long-term safety of fluorinated alternatives, including compounds related to "1,1,1,3,3,3-Hexafluoropropan-2-one, oxime" (Wang et al., 2019).

Safety And Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol is harmful if inhaled, swallowed, or in contact with skin. It causes severe skin burns and eye damage .

properties

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6NO/c4-2(5,6)1(10-11)3(7,8)9/h11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQTYCGUGOVSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338631
Record name 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoropropan-2-one, oxime

CAS RN

1645-76-7
Record name 1,1,1,3,3,3-Hexafluoro-2-propanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1645-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexafluoropropan-2-one, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoropropan-2-one, oxime
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1,1,1,3,3,3-Hexafluoropropan-2-one, oxime

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